![molecular formula C13H10ClN3O2 B14003030 O1-[(2-chloro-4-pyridyl)carbonyl]benzene-1-carbohydroximamide](/img/structure/B14003030.png)
O1-[(2-chloro-4-pyridyl)carbonyl]benzene-1-carbohydroximamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O1-[(2-chloro-4-pyridyl)carbonyl]benzene-1-carbohydroximamide is a chemical compound with the molecular formula C13H10ClN3O2 It is known for its unique structure, which includes a pyridyl group, a chlorinated aromatic ring, and a carbohydroximamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of O1-[(2-chloro-4-pyridyl)carbonyl]benzene-1-carbohydroximamide typically involves the reaction of 2-chloro-4-pyridinecarboxylic acid with benzene-1-carbohydroximamide under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Análisis De Reacciones Químicas
Types of Reactions
O1-[(2-chloro-4-pyridyl)carbonyl]benzene-1-carbohydroximamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorinated aromatic ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted aromatic compounds.
Aplicaciones Científicas De Investigación
O1-[(2-chloro-4-pyridyl)carbonyl]benzene-1-carbohydroximamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
Mecanismo De Acción
The mechanism of action of O1-[(2-chloro-4-pyridyl)carbonyl]benzene-1-carbohydroximamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- O1-[(2-chloro-4-pyridyl)carbonyl]-3-(trifluoromethyl)benzene-1-carbohydroximamide
- 2-chloro-4-pyridinecarboxylic acid derivatives
Uniqueness
O1-[(2-chloro-4-pyridyl)carbonyl]benzene-1-carbohydroximamide is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its chlorinated aromatic ring and carbohydroximamide moiety make it a versatile compound in various chemical and biological contexts.
Propiedades
Fórmula molecular |
C13H10ClN3O2 |
|---|---|
Peso molecular |
275.69 g/mol |
Nombre IUPAC |
[[amino(phenyl)methylidene]amino] 2-chloropyridine-4-carboxylate |
InChI |
InChI=1S/C13H10ClN3O2/c14-11-8-10(6-7-16-11)13(18)19-17-12(15)9-4-2-1-3-5-9/h1-8H,(H2,15,17) |
Clave InChI |
QTPKPFVFZDGQEM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=NOC(=O)C2=CC(=NC=C2)Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



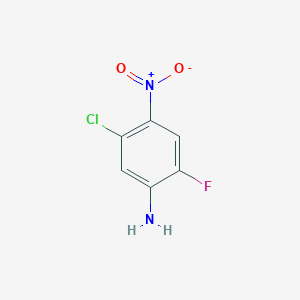
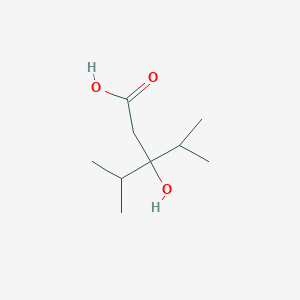
![3-Amino-N-(2-{4-[(3,5,5-trimethyl-4,5-dihydro-1H-pyrazole-1-carbonyl)sulfamoyl]phenyl}ethyl)pyrazine-2-carboxamide](/img/structure/B14002988.png)
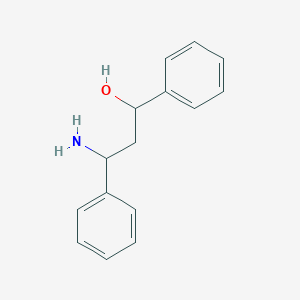
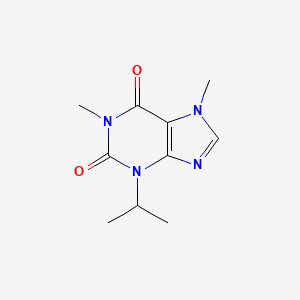
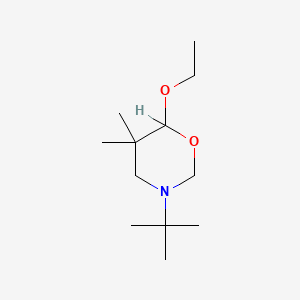
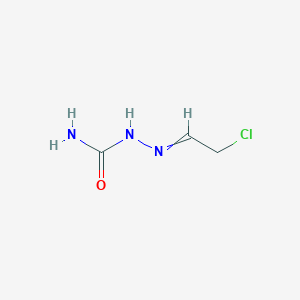
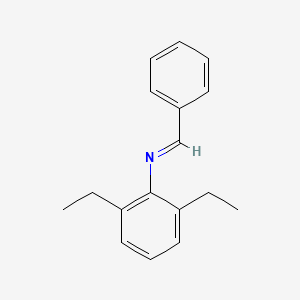
![3-[Amino-[bis(2-chloroethyl)amino]phosphoryl]oxy-1-hydroxy-propane-1-sulfonic acid](/img/structure/B14003021.png)
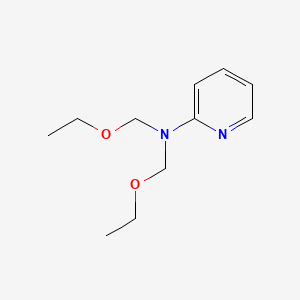
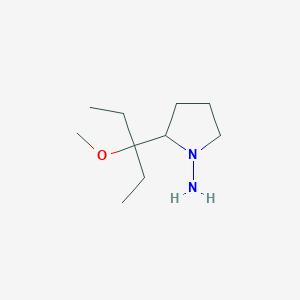
![3-fluoro-N'-{[5-(2-pyridinylsulfanyl)-2-furyl]methylene}benzohydrazide](/img/structure/B14003034.png)

